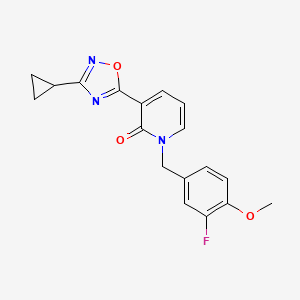
5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that bridges organic chemistry and pharmaceuticals. It features unique structural elements like the tetrazole ring and thiophene moiety, which contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The compound can be synthesized via a multi-step process starting from commercially available 4-methoxyphenyl hydrazine and ethyl thiophene-2-carboxylate. The process involves:
Condensation reactions.
Cyclization to form the tetrazole ring.
Subsequent sulfonation to introduce the sulfonamide group.
Industrial Production Methods: : Scaling up for industrial purposes often utilizes continuous flow reactors to maintain optimal reaction conditions like temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation under acidic or neutral conditions, forming sulfoxides or sulfones.
Reduction: : Reduction of the nitro group in the 4-methoxyphenyl moiety can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: : Halogenation and nitration reactions are common, with specific reagents and conditions adjusting the position and type of substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Use of halogens (Cl₂, Br₂) under anhydrous conditions.
Major Products
Oxidation: : Formation of thiophene sulfoxides and sulfones.
Reduction: : Conversion of nitro group to an amine.
Substitution: : Various halo derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Serving as a ligand in coordination chemistry.
Synthesis: : Intermediate for more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural mimicry.
Medicine
Drug Development: : Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Industry
Material Science: : Utilized in the synthesis of novel polymers with unique properties.
Mecanismo De Acción
The compound's activity is attributed to its ability to mimic natural substrates and interact with specific molecular targets. For instance, its tetrazole ring can form hydrogen bonds with enzyme active sites, inhibiting their function. The thiophene moiety can intercalate with DNA, disrupting replication processes.
Comparación Con Compuestos Similares
Similar Compounds
5-ethyl-N-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide: : Differing by the nitro group, which affects its reactivity and biological activity.
5-ethyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide: : Featuring a chlorine substituent, leading to changes in electron distribution and pharmacokinetics.
Uniqueness
The specific combination of ethyl, methoxyphenyl, and thiophene-sulfonamide groups in 5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide imparts unique chemical reactivity and biological interactions not observed in its analogs. This makes it a valuable molecule for research and industrial applications.
Propiedades
IUPAC Name |
5-ethyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-3-13-8-9-15(24-13)25(21,22)16-10-14-17-18-19-20(14)11-4-6-12(23-2)7-5-11/h4-9,16H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHCHALWZUCQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)

![2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)


![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)
![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)



![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)

![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)

